

# Butyl lactate versus traditional solvents in drug delivery systems: a comparative analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Butyl lactate*

Cat. No.: *B089738*

[Get Quote](#)

## Butyl Lactate: A Greener Alternative to Traditional Solvents in Drug Delivery Systems

A Comparative Analysis for Researchers and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in the development of drug delivery systems, influencing not only the solubility and stability of the active pharmaceutical ingredient (API) but also the biocompatibility and safety of the final formulation. For decades, traditional solvents such as ethanol, dimethyl sulfoxide (DMSO), and propylene glycol have been the workhorses of pharmaceutical formulation. However, growing emphasis on environmental sustainability and biocompatibility has spurred the search for "green" alternatives. Among these, **butyl lactate**, a bio-based solvent derived from the esterification of lactic acid and butanol, is emerging as a promising candidate. This guide provides a comparative analysis of **butyl lactate** versus traditional solvents, supported by available data and detailed experimental protocols, to aid researchers in making informed decisions for their drug delivery system designs.

## Performance at a Glance: Butyl Lactate vs. Traditional Solvents

The following tables summarize the key physical properties and available comparative data for **butyl lactate** and common traditional solvents. It is important to note that direct comparative

studies for many performance metrics are still emerging, highlighting a need for further research in this area.

Table 1: Physical and Chemical Properties of Solvents

| Property                            | Butyl Lactate                                                                       | Ethanol                                  | Dimethyl Sulfoxide (DMSO)                                                                                         | Propylene Glycol                             |
|-------------------------------------|-------------------------------------------------------------------------------------|------------------------------------------|-------------------------------------------------------------------------------------------------------------------|----------------------------------------------|
| Molecular Formula                   | C <sub>7</sub> H <sub>14</sub> O <sub>3</sub> <a href="#">[1]</a>                   | C <sub>2</sub> H <sub>6</sub> O          | C <sub>2</sub> H <sub>6</sub> OS                                                                                  | C <sub>3</sub> H <sub>8</sub> O <sub>2</sub> |
| Molecular Weight (g/mol)            | 146.18 <a href="#">[1]</a>                                                          | 46.07                                    | 78.13                                                                                                             | 76.09                                        |
| Boiling Point (°C)                  | 188 <a href="#">[2]</a>                                                             | 78.37                                    | 189                                                                                                               | 188.2                                        |
| Flash Point (°C)                    | 71 <a href="#">[3]</a>                                                              | 13                                       | 87                                                                                                                | 99                                           |
| Density (g/cm <sup>3</sup> at 20°C) | ~0.98 <a href="#">[3]</a>                                                           | ~0.789                                   | ~1.100                                                                                                            | ~1.036                                       |
| Solubility in Water                 | Slightly soluble <a href="#">[3]</a>                                                | Miscible                                 | Miscible                                                                                                          | Miscible                                     |
| Biodegradability                    | Readily biodegradable <a href="#">[4]</a><br><a href="#">[5]</a>                    | Readily biodegradable                    | Not readily biodegradable                                                                                         | Readily biodegradable                        |
| Toxicity Profile                    | Low toxicity, considered a green solvent <a href="#">[5]</a><br><a href="#">[6]</a> | Low toxicity, but can cause skin dryness | Low toxicity, but a potent penetration enhancer that can carry other substances into the skin <a href="#">[7]</a> | Generally recognized as safe (GRAS)          |

Table 2: Comparative Drug Solubility Data

Note: Direct comparative solubility data for a single drug across all four solvents is limited in publicly available literature. The following represents a compilation from various sources.

| Drug              | Butyl Lactate      | Ethanol                                      | Dimethyl Sulfoxide (DMSO)                                                           | Propylene Glycol                            |
|-------------------|--------------------|----------------------------------------------|-------------------------------------------------------------------------------------|---------------------------------------------|
| Ibuprofen         | Data not available | High solubility (e.g., 0.88 g/mL at 25°C)[8] | Highest solubility among common solvents[9]                                         | Data not available                          |
| Diclofenac Sodium | Data not available | Soluble[10]                                  | High solubility (two orders of magnitude higher than acetone and ethyl acetate)[11] | Saturated solubility of ~50% w/w[3]         |
| Ketoprofen        | Data not available | Soluble, used in gel formulations[12][13]    | Data not available                                                                  | Used as a co-solvent to aid dissolution[12] |

Table 3: Comparative In Vitro Performance and Cytotoxicity

Note: Direct comparative in vitro release and cytotoxicity data for **butyl lactate** against traditional solvents are not readily available in the literature. The table provides available data points for individual solvents.

| Parameter                                              | Butyl Lactate                                                  | Ethanol                                          | Dimethyl Sulfoxide (DMSO)                                                                                   | Propylene Glycol   |
|--------------------------------------------------------|----------------------------------------------------------------|--------------------------------------------------|-------------------------------------------------------------------------------------------------------------|--------------------|
| In Vitro Drug Release                                  | Used in the preparation of nanoparticles for drug delivery[14] | Modulates release of ketoprofen from gels[13]    | Enhances skin permeation of estradiol ( $J_{ss} = 4.12 \mu\text{g}/\text{cm}^{-2} \cdot \text{h}^{-1}$ )[7] | Data not available |
| Skin Permeation Rate ( $\text{g}/\text{m}^2\text{h}$ ) | Data not available                                             | 11.3[2]                                          | 176[2]                                                                                                      | Data not available |
| Cytotoxicity ( $\text{IC}_{50}$ on HaCaT cells)        | Data not available                                             | >2% v/v (low cytotoxicity)                       | ~1.1% - 1.2% (v/v)[15]                                                                                      | Data not available |
| Cytotoxicity ( $\text{IC}_{50}$ on other cell lines)   | Poisonous by intraperitoneal route[16]                         | $\text{IC}_{50}$ on K562 cells: ~8.6% at 72h[17] | $\text{IC}_{50}$ on K562 cells: ~2.8% at 72h[17]                                                            | Data not available |

## Experimental Protocols

To facilitate standardized comparison, this section provides detailed methodologies for key experiments used to evaluate solvent performance in drug delivery systems.

### Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the in vitro cytotoxicity of the solvents on a relevant cell line (e.g., human keratinocytes like HaCaT or fibroblasts).

Methodology:

- Cell Culture: Culture the selected cell line in appropriate media and conditions (e.g., 37°C, 5% CO<sub>2</sub>) until they reach approximately 80% confluence.
- Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 1 x 10<sup>4</sup> cells/well). Allow the cells to adhere overnight.

- Solvent Exposure: Prepare serial dilutions of **butyl lactate**, ethanol, DMSO, and propylene glycol in the cell culture medium. The concentration range should be wide enough to determine an IC<sub>50</sub> value.
- Treatment: Remove the old medium from the wells and replace it with the medium containing the different solvent concentrations. Include a control group with medium only.
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the control. The IC<sub>50</sub> value (the concentration of solvent that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.

## In Vitro Skin Permeation Study

This protocol evaluates the effect of the solvent on the permeation of a model drug through the skin, often using a Franz diffusion cell.

### Methodology:

- Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin). Carefully remove subcutaneous fat and cut the skin into appropriate sizes for the Franz diffusion cells.
- Franz Diffusion Cell Setup: Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
- Receptor Medium: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, PBS) and maintain it at 32°C ± 1°C. The medium should be

continuously stirred.

- Formulation Preparation: Prepare formulations of a model drug (e.g., ibuprofen, diclofenac) in **butyl lactate**, ethanol, DMSO, and propylene glycol at a specified concentration.
- Dosing: Apply a finite dose of each formulation to the surface of the skin in the donor chamber.
- Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor chamber and replace with fresh, pre-warmed receptor medium.
- Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin over time. The steady-state flux ( $J_{ss}$ ) can be determined from the slope of the linear portion of the cumulative amount versus time plot.

## Residual Solvent Analysis

This protocol is used to quantify the amount of residual solvent in a final (e.g., lyophilized or dried) drug formulation using Headspace Gas Chromatography (HS-GC).

Methodology:

- Sample Preparation: Accurately weigh a known amount of the final drug product and place it into a headspace vial.
- Dilution: Add a suitable diluent (e.g., dimethyl sulfoxide, N,N-dimethylformamide) to the vial to dissolve or suspend the sample.
- Standard Preparation: Prepare a series of calibration standards containing known concentrations of **butyl lactate**, ethanol, DMSO, and propylene glycol in the same diluent.
- HS-GC System: Use a gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID) or mass spectrometer (MS).

- Incubation: Incubate the vials at a specific temperature for a set time to allow the solvents to partition into the headspace.
- Injection: The headspace autosampler injects a known volume of the vapor phase from the vial into the GC.
- Chromatographic Separation: The solvents are separated on a suitable GC column.
- Detection and Quantification: The detector measures the amount of each solvent, and the concentration in the original sample is calculated by comparing the peak areas to the calibration curve.

## Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key logical workflows relevant to the comparison of solvents in drug delivery system development.

### Phase 1: Initial Screening



### Phase 2: Performance Evaluation



### Phase 3: Biocompatibility and Safety



### Phase 4: Final Assessment



[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for solvent comparison.



[Click to download full resolution via product page](#)

Fig. 2: Logical relationships of solvent properties.

## Conclusion

**Butyl lactate** presents a compelling case as a green and biocompatible alternative to traditional solvents in drug delivery systems. Its favorable safety profile, biodegradability, and good solvency for some compounds make it an attractive option for modern pharmaceutical formulations. However, the current body of publicly available, direct comparative data against established solvents like ethanol, DMSO, and propylene glycol is limited. This guide highlights the need for further head-to-head studies to quantify the performance of **butyl lactate** in terms of drug solubility, release kinetics, and cytotoxicity across a range of APIs and formulation types. The provided experimental protocols offer a framework for conducting such comparative analyses, which will be crucial in fully elucidating the potential of **butyl lactate** to replace traditional solvents and contribute to the development of safer and more sustainable drug delivery systems.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Butyl Lactate | C7H14O3 | CID 8738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Permeability of commercial solvents through living human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2016132159A1 - Topical pharmaceutical formulation - Google Patents [patents.google.com]
- 4. biviture.com [biviture.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Skin Permeation of Estradiol by Dimethyl Sulfoxide Containing Transdermal Patches | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. "Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aq" by Ismail Mahmoud Khalifeh [docs.lib.purdue.edu]
- 10. Aqueous solubility of diclofenac diethylamine in the presence of pharmaceutical additives: a comparative study with diclofenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Study of factors affecting the in vitro release of ketoprofen from carbomers-based gels | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 14. BUTYL LACTATE - Ataman Kimya [atamanchemicals.com]
- 15. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. osha.gov [osha.gov]
- 17. dergipark.org.tr [dergipark.org.tr]

- To cite this document: BenchChem. [Butyl lactate versus traditional solvents in drug delivery systems: a comparative analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089738#butyl-lactate-versus-traditional-solvents-in-drug-delivery-systems-a-comparative-analysis\]](https://www.benchchem.com/product/b089738#butyl-lactate-versus-traditional-solvents-in-drug-delivery-systems-a-comparative-analysis)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)